Flucindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2/c1-18(2)9-3-4-13-10(7-9)11-5-8(15)6-12(16)14(11)17-13/h5-6,9,17H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNCRITWFOVSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866001 | |
| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40594-09-0, 40594-13-6, 60481-01-8 | |
| Record name | Flucindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucindole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucindole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucindole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060481018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUCINDOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CYU0D0S8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCINDOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT65UC53TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCINDOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYM8M8P5MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Flucindole
Total Synthesis of Flucindole (B1221565): Strategies, Reaction Pathways, and Yield Optimization
Total synthesis aims to construct a complex organic molecule from basic, commercially available precursors. wikipedia.org For a molecule like this compound, which possesses a tetrahydrocarbazole core structure, synthetic strategies would typically involve the formation of the indole (B1671886) ring system and the subsequent construction and functionalization of the cyclohexylamine (B46788) moiety. Reaction pathways would involve a sequence of chemical transformations, each designed to selectively build or modify specific parts of the molecule.
Stereoselective Synthesis Approaches for this compound and its Enantiomers
Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others during a chemical reaction. masterorganicchemistry.com For molecules with chiral centers or elements of chirality, such as this compound which contains a chiral center at the carbon bearing the dimethylamino group, controlling stereochemistry is vital as different stereoisomers can exhibit different biological activities. nih.gov
Stereoselective approaches can involve various techniques, including the use of chiral catalysts, chiral auxiliaries, or enzymatic methods. nih.gov While the specific stereoselective synthesis of this compound enantiomers is not detailed in the provided search results, the general strategies for achieving stereoselectivity in the synthesis of indole or tetrahydrocarbazole derivatives would be relevant. For instance, stereoselective nucleophilic aromatic substitution reactions have been employed in the synthesis of N-aryl indoles with axial chirality, demonstrating the potential for controlling stereochemistry in related systems. nih.gov Biocatalysis, utilizing enzymes, is another powerful tool for achieving high enantioselectivity in organic synthesis. nih.govutdallas.edu
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations
Structure-Activity Relationship (SAR) investigations involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. collaborativedrug.com For this compound, the design and synthesis of analogues would involve creating compounds with variations in the core structure, substituents, or stereochemistry. These analogues are then tested for their biological effects to identify structural features crucial for activity.
The synthesis of analogues often involves modifying existing synthetic routes or developing new pathways to incorporate different functional groups or structural motifs. mdpi.comnih.gov This can include modifications to the difluorophenyl moiety, the tetrahydrocarbazole core, or the dimethylamino group. Studies on analogues of related compounds, such as fluconazole (B54011), illustrate how modifications to different parts of the molecule, such as the aromatic ring or the triazole moieties, can lead to compounds with altered biological activity. mdpi.comnih.gov The systematic synthesis and evaluation of these analogues provide valuable data for establishing SARs, guiding the design of more potent or selective compounds. collaborativedrug.comnih.gov
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and conserve energy. sigmaaldrich.comyale.eduresearchgate.net Applying these principles to this compound synthesis would involve considering various aspects of the synthetic route to make it more environmentally friendly and sustainable.
Key green chemistry principles relevant to synthesis include:
Prevention: Designing syntheses to prevent waste generation is preferable to treating waste afterward. sigmaaldrich.comyale.edu
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product reduces waste. sigmaaldrich.comyale.eduacs.org
Less Hazardous Chemical Syntheses: Using and generating substances with little or no toxicity. sigmaaldrich.comyale.eduskpharmteco.com
Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances, and using innocuous ones when necessary. sigmaaldrich.comyale.edu
Design for Energy Efficiency: Minimizing energy requirements, ideally conducting reactions at ambient temperature and pressure. sigmaaldrich.comyale.eduacs.org
Catalysis: Utilizing catalytic reagents, which are often more selective and efficient than stoichiometric reagents. sigmaaldrich.comyale.eduacs.org
Reduce Derivatives: Minimizing unnecessary derivatization steps (e.g., protection/deprotection), which require additional reagents and generate waste. yale.eduacs.org
Applying these principles to this compound synthesis could involve exploring alternative, less hazardous reagents and solvents, optimizing reaction conditions to reduce energy consumption, and designing more atom-economical routes. While specific examples of green chemistry applications in this compound synthesis were not found in the search results, the broader application of these principles in organic synthesis aims to improve efficiency and sustainability. researchgate.netmonash.edu
Molecular and Cellular Pharmacodynamics of Flucindole
Receptor Binding Kinetics and Affinity Profiling of Flucindole (B1221565)
Receptor binding kinetics and affinity profiling are crucial aspects of understanding how a drug interacts with its targets. Binding affinity refers to the strength of the interaction between a ligand and its receptor, often quantified by the dissociation constant (Kd). mdpi.com Binding kinetics, on the other hand, describes the rates of association (kon) and dissociation (koff) of the ligand-receptor complex. frontiersin.orgbmglabtech.com These kinetic parameters can provide insights into the duration of target occupancy and may be better predictors of in vivo pharmacological activity than affinity alone. nih.gov Methods such as radioligand competition studies, saturation binding, and techniques like TR-FRET are employed to determine these parameters. bmglabtech.comnih.govnih.gov While general principles of receptor binding kinetics and affinity profiling are well-established, specific detailed research findings for this compound require examination of relevant literature.
Serotonin (B10506) Receptor Subtype Interactions
Serotonin receptors (5-HT receptors) constitute a diverse family of receptors that mediate a wide range of physiological functions in the central nervous system and periphery. acnp.orgbmbreports.org These receptors are classified into seven distinct families (5-HT1–5-HT7), with numerous subtypes, most of which are G protein-coupled receptors, except for the 5-HT3 receptor, which is a ligand-gated ion channel. acnp.orgbmbreports.orgnih.gov Given this compound's tryptamine-like structure, interactions with serotonin receptor subtypes are of particular interest. Studies on indolealkylamine derivatives, a class structurally related to this compound, have shown differential affinities for various serotonin receptor subtypes, particularly 5-HT1A, 5-HT2A, and 5-HT2B. nih.gov For instance, some derivatives display higher potency for the 5-HT2A receptor. nih.gov The specific interactions and affinity profile of this compound with these and other serotonin receptor subtypes would be determined through in vitro binding assays.
Dopamine (B1211576) Receptor Subtype Interactions
Dopamine receptors are another class of G protein-coupled receptors critical for various neurological processes, including motor control, motivation, and cognition. nih.govwikipedia.org They are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are coupled to different G proteins and have opposing effects on adenylyl cyclase activity. nih.govwikipedia.orgmdpi.combiorxiv.org The D1-like receptors are typically coupled to Gs proteins, stimulating adenylyl cyclase, while D2-like receptors are coupled to Gi/Go proteins, inhibiting adenylyl cyclase. nih.govmdpi.combiorxiv.org Research into the interaction patterns of various ligands with dopamine receptor subtypes reveals distinct binding profiles. mdpi.comnih.gov For a compound like this compound, investigating its affinity and binding kinetics at each of the dopamine receptor subtypes is essential to understand its potential dopaminergic effects.
Modulation of Other Neurotransmitter Receptor Systems
Beyond serotonin and dopamine receptors, this compound may interact with or modulate other neurotransmitter receptor systems. Neurotransmitter receptors, including those for GABA, glutamate, norepinephrine, and acetylcholine, play vital roles in synaptic transmission and neuronal excitability. britannica.compsu.edu Some receptors directly gate ion channels, while others utilize second messenger systems via G protein coupling to indirectly influence ion channel activity or other intracellular processes. britannica.comcvphysiology.com The modulation of these systems by a compound can have broad effects on neuronal function. Identifying any significant interactions of this compound with these diverse receptor populations would provide a more complete picture of its pharmacodynamic profile.
Enzyme Modulation and Inhibition by this compound (e.g., Monoamine Oxidase Inhibition)
Enzyme modulation, particularly the inhibition of enzymes involved in neurotransmitter metabolism, can significantly impact the levels of neurotransmitters in the synaptic cleft. Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are key enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. mdpi.comnih.govwikipedia.org Inhibition of MAOs leads to increased levels of these neurotransmitters. nih.govwikipedia.org MAO inhibitors have been used clinically for conditions like depression and Parkinson's disease. nih.govwikipedia.org While the concept of enzyme inhibition by various compounds is well-established, specific data on whether this compound acts as a monoamine oxidase inhibitor or modulates other enzymes relevant to neurotransmission or cellular function would be necessary to detail this aspect of its pharmacodynamics. googleapis.comnih.gov
Ion Channel Gating and Modulation Mechanisms by this compound
Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, playing critical roles in setting the resting membrane potential, generating action potentials, and mediating synaptic transmission. nih.govfrontiersin.orgelifesciences.org Their activity is tightly regulated through processes like gating, which refers to the opening and closing of the channel pore, and modulation by various factors, including neurotransmitters, hormones, and drugs. nih.govfrontiersin.orgelifesciences.orgplos.org Ligand-gated ion channels open in response to the binding of a specific neurotransmitter, while voltage-gated ion channels are sensitive to changes in membrane potential. frontiersin.orgelifesciences.org Modulation can alter the probability of channel opening, the duration of the open state, or the ion selectivity. frontiersin.orgelifesciences.org If this compound directly interacts with or modulates the gating or function of specific ion channels, this would contribute significantly to its cellular effects. This could occur through direct binding to the channel protein or indirectly via G protein signaling pathways linked to receptors that this compound interacts with. nih.govnih.govfrontiersin.org
Intracellular Signal Transduction Pathway Perturbations by this compound
Intracellular signal transduction pathways are complex networks of molecular interactions that transmit signals from the cell surface to intracellular targets, ultimately leading to a cellular response. nih.govzoologytalks.comnih.gov These pathways are often initiated by the binding of a ligand to a cell surface receptor, which triggers a cascade of events involving G proteins, second messengers (such as cAMP or IP3), protein kinases, and other signaling molecules. cvphysiology.comnih.govzoologytalks.commssm.edu Perturbations in these pathways by a drug can alter various cellular functions, including gene expression, protein synthesis, and cell morphology. nih.govmssm.edu Given this compound's potential interactions with G protein-coupled receptors like serotonin and dopamine receptors, it is likely to influence downstream intracellular signaling pathways. For instance, activation or inhibition of these receptors can lead to changes in the activity of adenylyl cyclase, phospholipase C, and other enzymes, thereby altering the levels of second messengers and the activity of downstream kinases. nih.govnih.govwikipedia.orgmdpi.comcvphysiology.comfrontiersin.org Understanding which specific pathways are affected and how their activity is modulated by this compound is crucial for elucidating its cellular pharmacodynamics.
Cellular Uptake, Distribution, and Subcellular Localization of this compound in In Vitro Models
Specific research detailing the cellular uptake, distribution, and subcellular localization of this compound in in vitro models is limited in the available search results. However, general principles and methodologies for studying these aspects of compounds in vitro can be inferred from related research.
Cellular uptake studies in vitro often involve incubating cells with the compound of interest and then measuring the amount of the compound internalized by the cells over time and at different concentrations frontiersin.orgnih.gov. These studies can help determine if uptake is concentration-dependent and energy-dependent, suggesting active transport or endocytic mechanisms frontiersin.orgdovepress.com. Low temperatures typically reduce energy-dependent uptake processes frontiersin.orgdovepress.com.
Techniques such as confocal microscopy and flow cytometry are commonly used to visualize and quantify cellular uptake nih.govnih.gov. Confocal microscopy can reveal the distribution of a fluorescently labeled compound within the cell, potentially indicating its subcellular localization nih.govresearchgate.net. Flow cytometry allows for the quantification of the total amount of fluorescent compound within a cell population nih.govnih.gov.
Subcellular localization can be further investigated using techniques like transmission electron microscopy (TEM), particularly for visualizing the location of nanoparticles or electron-dense compounds within cellular organelles nus.edu.sg. Studies on other compounds have shown localization in vesicles, endosomes, and association with specific organelles like the endoplasmic reticulum and Golgi apparatus nih.govresearchgate.netnih.govmdpi.com. Predicting protein subcellular localization is an active area of research, with computational methods being developed to analyze protein sequences and cellular imaging data plos.orgbiorxiv.org.
While there is no specific data on this compound's in vitro cellular uptake and localization in the provided results, these general methodologies highlight the approaches that would be used to study such properties.
Modulation of Gene Expression and Protein Synthesis by this compound in Cellular Models
Direct evidence regarding the modulation of gene expression and protein synthesis specifically by this compound in cellular models is not present in the provided search results. However, the broader context of how compounds can affect these processes in vitro is described in general terms.
Modulation of gene expression involves mechanisms that increase or decrease the production of specific gene products (proteins or RNA) wikipedia.org. This can occur at various stages, including transcriptional initiation, RNA processing, and post-translational modification wikipedia.org. Research on other compounds, such as fluconazole (B54011), has demonstrated the ability to alter gene expression, for instance, by up-regulating specific cytochrome P450 enzymes in mouse embryos nih.gov. Studies on drug resistance in Candida albicans have also shown that exposure to fluconazole can lead to altered gene expression patterns related to drug efflux pumps and target enzymes nih.gov.
Protein synthesis, or translation, is a tightly regulated process nih.gov. In vitro protein synthesis systems, often using cell-free extracts from organisms like E. coli or rabbit reticulocytes, are valuable tools for studying protein production and the effects of various factors on this process thermofisher.comneb.com. These systems can be used to rapidly generate proteins, study the effects of mutations, and incorporate modified amino acids thermofisher.combeilstein-journals.org. Regulation of translation initiation can be modulated by trans-acting factors that interact with cis-elements on mRNA nih.gov.
While the specific effects of this compound on gene expression and protein synthesis in cellular models are not detailed in the search results, the general principles and experimental systems described illustrate how such investigations would be conducted. Further research would be required to determine if this compound has any significant impact on these fundamental cellular processes.
Preclinical Investigations of Flucindole S Biological Activity
In Vitro Pharmacological Characterization of Flucindole (B1221565) in Isolated Tissues and Cell Lines
In vitro studies are fundamental in the preclinical assessment of a compound's biological activity, allowing for controlled investigations into its effects on specific cellular and tissue targets cureraredisease.org. For this compound, in vitro pharmacological characterization involved examining its interactions in isolated tissues and various cell lines to elucidate its cellular mechanisms.
Electrophysiological Effects in Neuronal Cultures and Tissue Preparations
Electrophysiology, the study of the electrical properties of biological cells and tissues, particularly in the nervous system, is a key method for understanding how compounds affect neuronal function wikipedia.org. Techniques involve recording ion flow in biological tissues using electrodes in various preparations, including excised tissue and dissociated cells from excised tissue, which can be cultured wikipedia.org. Neuronal cultures and tissue preparations, such as hippocampal slices, are utilized to maintain neuronal architecture and synaptic circuits to some extent, allowing for the investigation of a compound's impact on electrical activity nih.govnih.govthermofisher.com.
Neurotransmitter Release and Reuptake Modulation in Synaptosomal Models
Synaptosomes, isolated nerve terminals, are valuable in vitro models for studying the molecular and subcellular mechanisms of neurotransmission, including neurotransmitter release and reuptake frontiersin.orgmdpi.com. These preparations allow for the investigation of how compounds modulate the release of neurotransmitters triggered by various stimuli or affect the activity of neurotransmitter transporters frontiersin.orgmdpi.com.
Research comparing this compound and ciclindole indicated that this compound is approximately 5 to 10 times more potent than ciclindole both in vitro and in vivo wikipedia.orgwikipedia.org. While direct, detailed data on this compound's effects on neurotransmitter release and reuptake in synaptosomal models is not extensively detailed in the provided search results, studies on its analog, ciclindole, offer some insight into potential mechanisms. Ciclindole has been shown to displace spiperone (B1681076) binding in vitro and elevate dopamine (B1211576) levels in the striatum, suggesting it may act as a dopamine D2 receptor antagonist wikipedia.org. Synaptosomal studies are commonly used to investigate such interactions and their effects on neurotransmitter dynamics mdpi.com.
In Vivo Neuropharmacological Studies of this compound in Animal Models
In vivo studies using animal models are crucial for evaluating the biological activity of a compound within a living system and understanding its effects on complex physiological processes, particularly in neuropharmacology cureraredisease.orginsilico.comnih.gov. Rodent models, such as mice and rats, are frequently used due to their genetic similarities to humans and amenability to behavioral and neurochemical analyses cureraredisease.org.
This compound has been investigated in vivo, and similar to in vitro findings, it demonstrated higher potency compared to ciclindole in these studies wikipedia.orgwikipedia.org.
Behavioral Phenotyping in Rodent Models (focused on mechanistic understanding)
Behavioral phenotyping in rodent models involves assessing various aspects of behavior to understand the in vivo effects of a compound and gain insights into its underlying mechanisms nih.govbiorxiv.orgbiorxiv.orgnih.govnih.gov. These studies can range from examining spontaneous motor activity to evaluating behaviors relevant to specific neurological or psychiatric conditions nih.govmdpi.com. By observing and quantifying behavioral changes, researchers can infer the compound's impact on neural circuits and systems nih.gov.
While detailed specific behavioral phenotyping data for this compound focused on mechanistic understanding is not extensively presented in the available search results, the fact that it was investigated as an antipsychotic suggests that behavioral tests relevant to antipsychotic activity would have been conducted in animal models wikipedia.org. Studies on ciclindole, for example, have involved assessing its effects related to dopamine receptor interactions, which are known to influence behavior in rodents wikipedia.org. Behavioral assays are often used to correlate observed behavioral changes with neurochemical or electrophysiological findings to build a comprehensive picture of a compound's mechanism of action nih.gov.
Neurochemical Alterations and Metabolite Profiling in Brain Regions of Animal Models
Studies on ciclindole have indicated that it can elevate dopamine levels in the striatum of rats wikipedia.org. Given this compound's higher potency and structural similarity to ciclindole, it is plausible that it would also influence neurochemical profiles, particularly within dopaminergic pathways, which are relevant to antipsychotic activity. Although specific detailed data on this compound's effects on neurochemical alterations or metabolite profiling in brain regions of animal models is not extensively provided in the examined literature, such studies are standard practice in neuropharmacological investigations to understand the in vivo mechanisms of action nih.govnih.gov.
Electrophysiological Recordings in Animal Brains and Isolated Tissues
Research utilizing electrophysiological recordings in animal models allows for the investigation of brain function in a more physiologically relevant context compared to simpler cell models. nih.gov Techniques such as deep brain electrophysiology in freely moving animals, like sheep, enable the recording of neuronal activity in various brain regions, including the cortex and hippocampus, during different behavioral states. nih.gov These recordings can capture oscillatory rhythms and the activity of individual neurons, providing a detailed picture of neural dynamics. nih.gov
In addition to in vivo recordings, electrophysiological studies can be conducted on isolated tissues. This approach allows for controlled experimental conditions to examine the direct effects of a compound on neuronal excitability and synaptic function without the complexities of the whole organism. Methods for enhancing electrophysiological measurements in isolated neural tissues, such as using microelectrode arrays with techniques to improve tissue-electrode interface, are continuously being developed. nih.govresearchgate.net These advancements facilitate the recording of activity from ensembles of isolated neurons or from complex 3D tissue structures like neural organoids. nih.govresearchgate.netnyu.edu
Target Engagement Studies in Preclinical Animal Systems
Target engagement studies are crucial in preclinical development to confirm that a compound reaches its intended biological target within a living organism and interacts with it effectively. nih.govpelagobio.comrsc.org This validation is vital because compounds that show activity in in vitro assays may not perform as expected in the complex environment of a living system. pelagobio.com
These studies aim to demonstrate whether a drug candidate binds to its target at the site of action and at therapeutically relevant concentrations. pelagobio.com Various approaches are employed for measuring target engagement in animal models. One method involves using radiotracer-based imaging techniques, such as microPET, where the binding of a radiolabeled compound to the target can be visualized and quantified in vivo. nih.gov Another approach involves analyzing tissue lysates from dosed animals to assess target occupancy or activity. nih.gov Chemoproteomics can also be utilized to determine target engagement for both covalent and reversible inhibitors in animal models. nih.gov
Target engagement data provides insights into drug distribution, bioavailability, and the extent of on-target interaction within living systems. pelagobio.com This information helps researchers make informed decisions regarding the progression of a compound through preclinical development and towards clinical trials. pelagobio.comrsc.org Studies comparing target engagement in preclinical animal models and humans have sometimes revealed differences, highlighting the importance of these investigations. nih.gov
Preclinical target validation studies generally aim to establish evidence that the target is relevant to the disease being studied and that it can be therapeutically modulated by the compound. biocurate.com This can involve demonstrating a biologically meaningful effect on disease progression and showing how the observed responses are linked to target modulation. biocurate.com While the search results emphasize the significance and methodologies of target engagement studies in preclinical animal systems, specific data detailing this compound's target engagement in such models were not found in the initial search. Such data would typically involve quantifying the binding or modulation of this compound's specific molecular target(s) in relevant tissues from treated animals.
Structure Activity Relationship Sar and Computational Chemistry of Flucindole
Identification of Pharmacophoric Features for Flucindole (B1221565) Activity
A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. While specific pharmacophoric features for this compound's activity are not explicitly detailed in the provided search results, its structural similarity to ciclindole, a known dopamine (B1211576) D2 receptor antagonist with some affinity for α1-adrenergic, serotonin (B10506) S1, and serotonin S2 receptors, suggests that structural elements responsible for these interactions in ciclindole may contribute to this compound's activity wikipedia.org. The tricyclic core and the tryptamine-like structure are likely key components involved in binding to its biological targets wikipedia.orgwikipedia.org. The presence of fluorine atoms at the 6 and 8 positions in this compound, compared to ciclindole, contributes to its increased potency wikipedia.org. This suggests that the position and nature of substituents on the tricyclic system are important for activity. Pharmacophore models are often developed using a set of active compounds to identify these crucial features researchgate.netnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical models that relate a set of molecular descriptors (physicochemical properties, structural parameters) to biological activity. This allows for the prediction of the activity of new, untested compounds. While no specific QSAR studies on this compound derivatives were found, QSAR methodologies are widely applied in drug discovery to understand the structural requirements for activity and to guide the design of compound libraries justia.comresearchgate.netjournalijar.complos.org. A QSAR analysis on this compound derivatives would likely involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogues and correlating them with their observed biological activity (e.g., receptor binding affinity or functional potency). This could help identify which molecular properties are most critical for this compound's interaction with its target(s).
Molecular Docking and Dynamics Simulations of this compound-Biomolecular Interactions
Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand (like this compound) to a biological target (e.g., a receptor protein) and to study the dynamic behavior of the complex over time plos.orgnih.govmdpi.comyoutube.comyoutube.com. Although specific studies on this compound were not found, these methods could be applied to this compound to investigate its interactions with potential targets, such as dopamine receptors, adrenergic receptors, or serotonin receptors, based on the known activity profile of ciclindole wikipedia.org. Docking simulations would predict favorable binding poses and estimate binding energies, while molecular dynamics simulations could provide insights into the stability of the complex, conformational changes upon binding, and the role of solvent molecules plos.orgmdpi.comnih.govresearchgate.net. These simulations can help to understand the molecular basis for this compound's potency and selectivity.
De Novo Design Strategies for Novel this compound-Based Ligands
De novo design strategies aim to generate novel molecular structures with desired properties, often based on the structure of a known ligand or the binding site of a target protein osti.govfrontiersin.org. Given the structure of this compound and potential information about its binding interactions from docking and dynamics simulations, de novo design could be used to propose new compounds that retain or enhance the desired activity while potentially improving other properties. These strategies can involve building molecules atom by atom or fragment by fragment within the constraints of a binding site or based on a pharmacophore model osti.gov. Computational algorithms explore chemical space to generate diverse structures that are predicted to bind effectively to the target frontiersin.orgarxiv.orgrsc.org. This approach could lead to the discovery of novel chemical entities structurally related to this compound but with potentially improved pharmacological profiles.
Conformational Analysis of this compound and its Analogues
Conformational analysis studies the different spatial arrangements that a molecule can adopt due to rotation around single bonds nih.gov. The conformation of a molecule can significantly influence its ability to bind to a biological target. For this compound and its analogues, conformational analysis using computational methods (e.g., molecular mechanics, quantum mechanics) would involve exploring the low-energy conformers of the molecules nih.govkoreascience.kr. Understanding the preferred conformations of this compound is crucial for accurate pharmacophore modeling, molecular docking, and SAR analysis, as only certain conformations may be capable of binding to the target receptor. Factors such as intramolecular interactions, solvent effects, and interactions with the binding site can influence the biologically relevant conformation koreascience.kr.
Preclinical Pharmacokinetics and Metabolism of Flucindole
Absorption and Distribution Studies in Preclinical In Vitro and Animal Models
Preclinical studies evaluate the processes by which a drug enters the systemic circulation (absorption) and subsequently spreads throughout the body (distribution). Absorption characteristics, such as the rate and extent of uptake, can be influenced by the route of administration and the physicochemical properties of the compound allucent.comgenoskin.comnih.gov. Distribution involves the reversible transfer of a drug from the bloodstream into the tissues and is affected by factors including blood flow, protein binding, and tissue permeability allucent.comgenoskin.com.
Metabolic Pathways and Metabolite Identification of Flucindole (B1221565) in Non-Human Systems
Drug metabolism, primarily occurring in the liver but also in other tissues, involves the enzymatic transformation of compounds into metabolites nih.govnih.govdls.com. This process is typically categorized into Phase I and Phase II reactions, which generally increase the compound's water solubility to facilitate excretion nih.govdrughunter.comwuxiapptec.com. Metabolite identification in preclinical species is essential for understanding how the parent drug is processed and for assessing potential differences in metabolic profiles compared to humans evotec.comeuropa.eu.
Studies involving the disposition of tetrahydrocarbazoles, including this compound, have provided insights into the metabolic fate of this class of compounds in non-human systems.
Phase I Metabolic Reactions in Preclinical Models
In preclinical investigations, this compound was shown to undergo metabolism in dogs. A key Phase I metabolic pathway identified for this compound in dogs is N-demethylation. This process involves the removal of a methyl group from the nitrogen atom. A formyl derivative was identified as a probable intermediate in this N-demethylation pathway nih.gov. Additionally, the N-oxide of this compound was detected in the urine of dogs nih.gov. These reactions represent significant Phase I transformations aimed at introducing or exposing polar functional groups.
Phase II Metabolic Reactions in Preclinical Models
Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) nih.govdrughunter.comwuxiapptec.comnih.gov. These conjugation reactions generally result in more polar and readily excretable metabolites nih.govnih.gov. While the related compound ciclindole was suggested to undergo hydroxylation followed by conjugation in some species nih.gov, specific data detailing Phase II metabolic reactions of this compound itself in preclinical animal models were not found in the consulted literature. However, the general principles of preclinical metabolism studies include the investigation of both Phase I and Phase II pathways to provide a comprehensive metabolic profile nih.govwuxiapptec.comevotec.com.
Excretion Routes of this compound in Preclinical Animal Models
Excretion is the process by which a drug and its metabolites are eliminated from the body, primarily through the kidneys (urine) or the liver (bile, leading to fecal excretion) genoskin.combiotechfarm.co.ilcidara.com. Identifying the major excretion routes in preclinical species helps predict how the drug will be cleared from the body.
In preclinical studies involving dogs, this compound-related substances were found in the urine. Specifically, the N-demethylated metabolite and the formyl derivative intermediate of this compound were detected in dog urine nih.gov. Furthermore, the N-oxide metabolite of this compound was also present in the urine of dogs nih.gov. For the related compound ciclindole, urinary excretion was a primary elimination route in most laboratory animals, and it was a major component in the urine of dogs nih.gov. While urinary excretion of metabolites has been demonstrated for this compound in dogs, comprehensive data on other excretion routes, such as fecal or biliary excretion, in preclinical models were not available in the examined sources.
Potential for Drug-Drug Interactions in Preclinical Metabolism Studies (e.g., enzyme induction/inhibition)
Preclinical assessment of a drug candidate's potential to cause drug-drug interactions (DDIs) is a critical part of the development process qps.comadmescope.com. A common mechanism for DDIs involves the inhibition or induction of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which can alter the metabolism and thus the exposure of co-administered drugs europa.eusps.nhs.uknuvisan.com. Enzyme inhibition can lead to increased plasma levels of co-administered drugs, while enzyme induction can lead to decreased levels qps.comsps.nhs.uknuvisan.com.
Analytical Methodologies for Flucindole Research
Chromatographic Separation Techniques for Flucindole (B1221565) and its Metabolites in Research Samples (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for separating this compound from complex mixtures, such as biological fluids or research formulations. High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis of this compound, often coupled with UV detection due to the compound's UV-active properties. RP-HPLC with a C18 column and mobile phases consisting of mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724) are commonly employed ijrti.orgresearchgate.netresearchgate.netucl.ac.uk. Various mobile phase compositions and flow rates have been reported depending on the specific application, such as methanol:water (70:30 or 40:60 v/v) or acetonitrile and water with formic acid researchgate.netresearchgate.netnih.govresearchgate.net. UV detection wavelengths around 210 nm or 260 nm are typical for this compound analysis researchgate.netnih.govijrpr.com. HPLC methods have been validated for parameters including linearity, accuracy, precision, specificity, and robustness in various matrices, including plasma and pharmaceutical formulations ijrti.orgresearchgate.netresearchgate.netucl.ac.uknih.govijrpr.com. For instance, an HPLC-UV method for fluconazole (B54011) (a related triazole) in plasma demonstrated linearity over a range of 0.4–100.0 μg/mL nih.gov. Another RP-HPLC-UV method for fluconazole showed linearity between 0.25 and 2.5 mg/mL ucl.ac.uk.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or semi-volatile compounds and can be applied to this compound research, particularly for the analysis of certain metabolites or in specific sample types ekb.eg. While HPLC is more frequently cited for this compound itself, GC-MS is a valuable tool in broader metabolomic studies that might involve this compound or its transformation products nih.gov. The combination of GC with MS provides both separation and structural information ekb.egijarst.in.
Sample preparation techniques are critical for successful chromatographic analysis of this compound in research samples. Methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to isolate this compound from matrices like plasma, enhancing method sensitivity and selectivity ijrti.orgresearchgate.netresearchgate.netnih.gov.
Spectroscopic Characterization of this compound and its Research-Relevant Metabolites (e.g., NMR, IR, UV-Vis)
Spectroscopic methods provide valuable information about the structure and functional groups of this compound and its metabolites. UV-Visible (UV-Vis) spectroscopy is commonly used for the quantitative analysis of this compound due to its characteristic absorbance in the UV region ijrpr.comijrpr.com. The maximum absorbance wavelength for fluconazole, a related compound, has been reported around 260-260.8 nm in water or methanol ijrpr.comresearchgate.net. UV-Vis spectroscopy is a cost-effective and rapid technique for quantification and can also be used for impurity detection ijrpr.comsemanticscholar.org.
Infrared (IR) spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of functional groups present in this compound and its metabolites ijarst.inijrpr.com. This technique helps confirm the structural identity of the compounds by analyzing characteristic absorption bands corresponding to specific bonds ijarst.insemanticscholar.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the detailed structural elucidation of this compound and its research-relevant metabolites researchgate.netresearchgate.net. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the arrangement of atoms and functional groups within the molecule researchgate.netresearchgate.net. Computational methods, such as Density Functional Theory (DFT), can complement experimental NMR data to aid in structural assignments researchgate.net.
Mass Spectrometry Applications in this compound Research (e.g., quantitative analysis, structural elucidation)
Mass Spectrometry (MS) is a highly sensitive and selective technique extensively used in this compound research for both quantitative analysis and structural elucidation of the parent compound and its metabolites nih.govresearchgate.netijrpr.comwaters.comnih.govfrontiersin.org. LC-MS and UPLC-MS/MS are particularly prevalent for the quantification of this compound in complex biological matrices like plasma, offering high sensitivity and rapid analysis times nih.govresearchgate.netwaters.comnih.gov. These methods often utilize electrospray ionization (ESI) in positive ion mode and rely on monitoring specific mass transitions (MRM) for quantification nih.govresearchgate.net. For example, a UPLC-MS/MS method for fluconazole quantification in human plasma used the MRM transition of m/z 307.2→238.2 nih.govresearchgate.net. The linearity ranges for such methods can be quite wide, allowing for the accurate measurement of varying this compound concentrations nih.govresearchgate.netwaters.comnih.gov. LC-MS/MS has also been applied to determine intracellular this compound levels in research on fungal pathogens frontiersin.org.
MS is also invaluable for the structural elucidation of this compound and its metabolites, providing molecular weight information and fragmentation patterns that help piece together the structure of unknown compounds ijrpr.comresearchgate.net. High-resolution MS can provide accurate mass measurements, aiding in the determination of elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation data by mass-selecting a parent ion and then fragmenting it, yielding characteristic fragment ions that offer structural insights semanticscholar.org. This is particularly useful for identifying and characterizing metabolites, even at low concentrations.
Future Directions and Emerging Research Avenues for Flucindole
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Flucindole (B1221565) Research
The application of advanced omics technologies, such as proteomics and metabolomics, holds significant potential in understanding the biological effects of compounds like this compound. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system mdc-berlin.defrontiersin.orgresearchgate.net. These approaches can provide a global view of the molecular changes induced by a compound.
Integrating proteomics and metabolomics can offer a more complete picture of how a compound interacts with biological pathways and networks mdc-berlin.derevespcardiol.org. For instance, metabolomics can reveal changes in biochemical activity, while proteomics can identify alterations in protein expression and modification that might explain these metabolic shifts researchgate.net. This integrated approach can be crucial in understanding the mechanism of action of compounds, even those that were not clinically developed, by identifying affected proteins and metabolic pathways. Studies have successfully combined metabolomics and proteomics to investigate the mechanisms underlying biological processes, such as the changes in flavonoid glycosides during white tea processing nih.gov. Applying such combined omics approaches to this compound or its analogs could help elucidate their interactions with biological targets and their downstream effects at a systems level.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research
In the context of this compound, AI and ML could be applied in several ways. They could be used to analyze structure-activity relationships of this compound and its known analogs to predict the potential activity and properties of novel, related compounds. ML models can mine large-scale biomedical datasets, molecular structures, and disease networks to identify novel indications for existing or developmental compounds, a process known as drug repurposing mdpi.comresearchgate.net. While this compound was not marketed, AI/ML could potentially identify novel biological targets or therapeutic uses for this scaffold based on its structural features and known, albeit limited, biological data. AI and ML can also assist in assessing a compound's pharmacokinetics and toxicity profile, potentially reducing the likelihood of costly failures in later stages researchgate.net. The application of AI and ML to the chemical space around this compound could accelerate the exploration of this structural class for potential therapeutic applications.
Exploration of this compound as a Chemical Probe for Novel Biological Targets
Chemical probes are small molecules with known mechanisms of action that can be used to perturb biological systems and investigate the function of specific proteins or pathways nih.gov. Given this compound's noted biological activity, albeit in a developmental context, it could potentially serve as a starting point for developing chemical probes to explore novel biological targets.
Research initiatives often encourage the discovery and development of novel small molecule chemical probes for use in cell-based studies to understand biological processes and identify new therapeutic targets nih.gov. While this compound was initially investigated for its antipsychotic properties and interaction with dopamine (B1211576) D2 receptors, its full spectrum of interactions with biological targets might not be completely understood wikipedia.org. Exploring this compound or its optimized derivatives as chemical probes could help uncover novel proteins or pathways with which they interact, potentially revealing new insights into biological mechanisms relevant to neurological or other diseases. This approach involves using the compound as a tool to investigate biology, rather than solely as a potential therapeutic agent nih.govnih.govgoogle.com.
Development of Novel Delivery Systems for this compound in Research Models (e.g., targeted delivery for CNS studies)
Effective delivery of compounds to specific tissues, particularly the central nervous system (CNS), remains a significant challenge in research and drug development nih.govelsevier.com. The blood-brain barrier (BBB) restricts the passage of many molecules into the brain, necessitating the development of novel delivery strategies nih.govdovepress.comencyclopedia.pub.
Although this compound was investigated for potential CNS effects, optimizing its delivery to the brain in research models could enhance the understanding of its pharmacological profile and potential interactions within the CNS. Novel drug delivery systems, including nanoparticles, liposomes, and intranasal delivery, are being explored to overcome the BBB and achieve targeted delivery to the CNS nih.govdovepress.comencyclopedia.pubmdpi.com. Developing such targeted delivery systems for this compound or its analogs in research settings could allow for more precise investigation of their effects on specific brain regions or cell types, providing valuable data for future research on related compounds. This is particularly relevant for compounds intended to act on CNS targets elsevier.com.
Unresolved Questions and Hypotheses in this compound Chemical Biology
Despite the historical research on this compound, several unresolved questions and hypotheses remain in its chemical biology. The full extent of its interaction profile beyond the initially identified targets warrants further investigation. Given its structural similarity to tryptamines and carbazoles, exploring its potential interactions with a wider range of receptors, enzymes, and transporters could reveal new aspects of its pharmacological properties.
Q & A
Q. What methodologies enable detection of this compound’s long-term toxicological effects in longitudinal studies?
- Methodological Answer : Implement staggered dosing cohorts with histopathological endpoints (e.g., H&E staining for organ toxicity). Use comet assays for genotoxicity screening and telemetry for real-time cardiovascular monitoring. Apply survival analysis (Kaplan-Meier curves) to assess dose-dependent mortality risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
